N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-671818 is a novel, orally active, and selective inhibitor of human alpha-thrombin. It is characterized by an oxyguanidine P1 motif, which contributes to its high specificity and potency. This compound has been identified as potentially useful for the acute and chronic treatment of venous and arterial thrombosis .
Preparation Methods
The synthesis of RWJ-671818 involves several key steps:
Formation of the Oxyguanidine Moiety: This step involves the reaction of a suitable precursor with guanidine to form the oxyguanidine group.
Coupling with the Pyrazine Derivative: The oxyguanidine intermediate is then coupled with a pyrazine derivative under specific reaction conditions to form the core structure of RWJ-671818.
Final Modifications:
Industrial production methods for RWJ-671818 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
RWJ-671818 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxyguanidine moiety.
Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of RWJ-671818 .
Scientific Research Applications
RWJ-671818 has several scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationships of thrombin inhibitors.
Biology: The compound is used to investigate the biological pathways involved in thrombosis and hemostasis.
Medicine: RWJ-671818 is being explored as a potential therapeutic agent for the treatment of thrombotic disorders, including deep vein thrombosis, myocardial infarctions, and strokes.
Mechanism of Action
RWJ-671818 exerts its effects by selectively inhibiting human alpha-thrombin. The compound binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin and activating other coagulation factors. This inhibition disrupts the coagulation cascade, thereby reducing the formation of blood clots. The molecular targets involved include the active site of thrombin and the surrounding amino acid residues that interact with the oxyguanidine P1 motif .
Comparison with Similar Compounds
RWJ-671818 can be compared with other thrombin inhibitors such as:
Dabigatran: Another orally active thrombin inhibitor, but with a different chemical structure and mechanism of action.
Argatroban: A synthetic direct thrombin inhibitor used for anticoagulation in patients with heparin-induced thrombocytopenia.
Bivalirudin: A peptide-based thrombin inhibitor used in patients undergoing percutaneous coronary intervention.
RWJ-671818 is unique due to its oxyguanidine P1 motif, which provides high specificity and potency against thrombin. This structural feature distinguishes it from other thrombin inhibitors and contributes to its potential therapeutic benefits .
Properties
Molecular Formula |
C18H23F2N7O3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[2-(diaminomethylideneamino)oxyethyl]-2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C18H23F2N7O3/c1-12-9-24-15(25-11-18(19,20)13-5-3-2-4-6-13)16(29)27(12)10-14(28)23-7-8-30-26-17(21)22/h2-6,9H,7-8,10-11H2,1H3,(H,23,28)(H,24,25)(H4,21,22,26) |
InChI Key |
IDCKXHIGLKQWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1CC(=O)NCCON=C(N)N)NCC(C2=CC=CC=C2)(F)F |
Synonyms |
1-(N-(2-(Amidinoaminooxy)ethyl)amino)carbonylmethyl-6-methyl-3-(2,2-difluoro-2-phenylethylamino)pyrazinone RWJ 671818 RWJ-671818 RWJ671818 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.